ProTx-II-Biotin is a synthetic peptide derived from the venom of the Peruvian green velvet tarantula, known for its selective inhibition of the voltage-gated sodium channel NaV1.7. This compound is characterized by its biotinylation, which enhances its utility in biochemical applications, particularly in the study of ion channels and pain mechanisms. The full amino acid sequence of ProTx-II-Biotin includes a biotin moiety linked to the original ProTx-II sequence, allowing for easy tagging and detection in various experimental setups .
ProTx-II-Biotin is synthesized chemically, mimicking the natural peptide found in tarantula venom. The original ProTx-II peptide is known for its potent action against NaV1.7 channels, which play a crucial role in pain signaling pathways. The biotinylation process involves attaching a biotin group to the peptide, facilitating its use in affinity purification and detection assays .
The synthesis of ProTx-II-Biotin involves several key steps:
The molecular structure of ProTx-II-Biotin can be described as follows:
The three-dimensional structure of ProTx-II has been elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies reveal how the toxin interacts with sodium channels at a molecular level, providing insights into its mechanism of action .
ProTx-II-Biotin participates in various chemical reactions primarily related to its binding interactions with sodium channels:
The mechanism by which ProTx-II-Biotin inhibits NaV1.7 involves several steps:
Research has demonstrated that ProTx-II-Biotin's binding affinity for NaV1.7 is significantly higher than for other sodium channel isoforms, indicating its selectivity and potential therapeutic applications in pain management .
ProTx-II-Biotin has several significant scientific applications:
Thrixopelma pruriens, the Peruvian green velvet tarantula, produces a complex venom arsenal evolved for prey capture and defense. Phylogenetic studies reveal that this species belongs to the Theraphosidae family, where venom peptides have diversified through positive selection to target neuronal ion channels in arthropods and mammals [5] [8]. ProTx-II (Protoxin-II), the precursor to ProTx-II-Biotin, is a 30-residue inhibitory cystine knot (ICK) toxin characterized by three disulfide bonds (Cys²-Cys¹⁶, Cys⁹-Cys²¹, Cys¹⁵-Cys²⁵) forming a knotted scaffold [2] [6]. This structural motif is conserved across spider venom peptides targeting voltage-gated ion channels, suggesting evolutionary optimization for stability and receptor binding [8]. Genomic analyses indicate that ProTx-II emerged via gene duplication events within a larger family of venom peptides, acquiring specificity for voltage-gated sodium channels (NaV) over related calcium or potassium channels [3] [8].
Table 1: Phylogenetic Features of ProTx-II
Characteristic | ProTx-II | Related ICK Toxins |
---|---|---|
Species Origin | Thrixopelma pruriens | Multiple spider genera |
Cysteine Framework | C-C-CC-C-C (ICK motif) | Conserved ICK topology |
Molecular Target | NaV1.7 > NaV1.4 | Variable (NaV, CaV, KV) |
Evolutionary Selection | Positive selection in surface residues | Diversifying selection in binding interfaces |
ProTx-II was isolated from T. pruriens venom using a multi-step bioactivity-guided purification process. Initial fractionation employed reverse-phase HPLC, followed by screening of fractions for NaV1.7 inhibition using patch-clamp electrophysiology [2] [6]. The bioactive peak was subjected to Edman degradation and mass spectrometry, revealing a molecular mass of 4052.74 Da and the sequence: Biotin-Tyr-Cys-Gln-Lys-Trp-Met-Trp-Thr-Cys-Asp-Ser-Glu-Arg-Lys-Cys-Cys-Glu-Gly-Met-Val-Cys-Arg-Leu-Trp-Cys-Lys-Lys-Lys-Leu-Trp-OH [2]. Synthetic validation confirmed that recombinant ProTx-II matched native toxin function, inhibiting NaV1.7 with an IC₅₀ of 0.3–2.1 nM while showing 15–100-fold selectivity over other NaV subtypes (NaV1.2, NaV1.4, NaV1.5, NaV1.8) [1] [6] [8]. Key residues for potency include the cationic C-terminal lysine cluster (Lys²⁶-Lys²⁷-Lys²⁸) and a hydrophobic patch formed by Trp⁷, Trp⁸, and Leu²⁴ [3] [10].
Biotin conjugation to ProTx-II serves two primary research objectives:
Table 2: Research Applications of ProTx-II-Biotin
Application | Method | Key Insight |
---|---|---|
Channel Localization | Streptavidin-fluorophore staining | NaV1.7 enrichment in nociceptive neurons |
Binding Site Mapping | Streptavidin pull-down + mass spectrometry | VSD of Domain II as primary interaction site |
Functional Screening | Biotin-streptavidin electrophysiology | Membrane partitioning enhances potency 5-fold |
Toxin Optimization | SPR with biotinylated mutants | Hydrophobic residues critical for membrane anchoring |
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